Glufosinate

Overview

Description

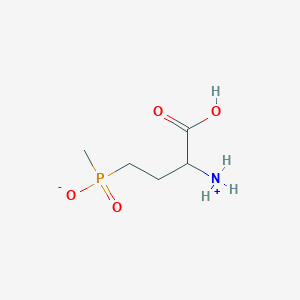

Glufosinate (C₅H₁₂NO₄P) is a non-selective, systemic herbicide widely used in agriculture to control broadleaf weeds and grasses. It exists as a racemic mixture of two enantiomers: the herbicidally active L-glufosinate (phosphinothricin) and the inactive D-glufosinate . This compound inhibits glutamine synthetase (GS), a critical enzyme in nitrogen metabolism, leading to ammonia accumulation and plant cell death . It is applied post-emergence in this compound-resistant crops, such as soybean, maize, and rice, with typical field rates ranging from 450 to 740 g ha⁻¹ .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glufosinate can be synthesized through various methods. One common method involves the hydrolysis of bialaphos to generate L-glufosinate . Another method includes the use of deacetylase, aminoacylase, or amidase to split D, L-glufosinate to prepare L-glufosinate-ammonium . Additionally, amino acid dehydrogenase or transaminase can use 2-oxo-4-(hydroxy)(methyl)phosphino butyric acid as a raw material to synthesize L-glufosinate-ammonium .

Industrial Production Methods: Industrial production of this compound typically involves the synthesis of its racemic mixture, which is commercially relevant . The process includes the use of enzymes from Streptomyces species that selectively inactivate free phosphinothricin . The gene encoding the enzyme from Streptomyces hygroscopicus is called the “bialaphos resistance” gene, and the gene from Streptomyces viridochromogenes is called "phosphinothricin acetyltransferase" .

Chemical Reactions Analysis

Types of Reactions: Glufosinate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit glutamine synthetase, leading to the accumulation of ammonia and metabolites of the photorespiration pathway .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include ammonium acetate and various chromatographic columns for separation . The conditions often involve the use of high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis .

Major Products Formed: The major products formed from reactions involving this compound include aminomethylphosphonic acid and 3-methylphosphinicopropionic acid . These metabolites are often analyzed to understand the environmental impact and efficacy of this compound .

Scientific Research Applications

Weed Control

Glufosinate is primarily used for controlling a broad spectrum of weeds in various crops, including cotton, soybeans, and corn. Its effectiveness has increased due to the rise of glyphosate-resistant weed species, necessitating alternative herbicides like this compound. Research indicates that this compound can effectively manage resistant species such as Amaranthus palmeri when applied at optimal times (midday or dusk) to maximize efficacy .

Genetically Modified Crops

The introduction of this compound-resistant GM crops has revolutionized its application in agriculture. These crops allow for post-emergence selective weed control, enabling farmers to apply this compound without harming the crop itself. This selective application is crucial for managing weeds effectively while minimizing environmental impact .

Biochemical Studies

This compound serves as a valuable tool in biochemical research, particularly in studies involving nitrogen metabolism and plant physiology. By inhibiting glutamine synthetase, researchers can investigate the metabolic pathways affected by ammonia accumulation and the resulting physiological changes in plants . For example, studies have shown that this compound application leads to significant reductions in glutamine levels within plants, providing insights into amino acid biosynthesis under stress conditions .

Environmental Impact Assessments

Research on this compound also extends to its environmental impacts, particularly concerning its persistence and effects on non-target organisms. Comparative studies have been conducted to evaluate the ecological consequences of this compound use versus other herbicides like glyphosate . These assessments are vital for regulatory bodies to ensure safe usage practices and mitigate potential risks associated with herbicide application.

Efficacy Against Glyphosate-Resistant Weeds

A study conducted over multiple growing seasons demonstrated that late post-emergence applications of this compound significantly controlled tall glyphosate-resistant Palmer amaranth in dicamba-resistant soybeans . This case highlights the importance of integrating this compound into weed management strategies to combat resistance issues.

Absorption Studies

Research investigating the absorption dynamics of this compound revealed that its efficacy is influenced by environmental conditions and application timing. Experiments showed that foliar absorption peaked within 12 hours post-application, emphasizing the need for timely applications for maximum effectiveness against target weeds .

Comparative Data Table

Mechanism of Action

Glufosinate exerts its effects by irreversibly inhibiting the enzyme glutamine synthetase . This enzyme is essential for the production of glutamine and the detoxification of ammonia . Inhibition of glutamine synthetase leads to the accumulation of ammonia and disruption of nitrogen metabolism, ultimately resulting in plant death . The fast herbicidal action of this compound is triggered by the accumulation of reactive oxygen species, which disrupts cellular processes and leads to lipid peroxidation .

Comparison with Similar Compounds

Chemical and Structural Properties

Glufosinate is structurally distinct from other herbicides like glyphosate and 2,4-D (Table 1). Unlike glyphosate, which is a glycine derivative, this compound contains a phosphinic acid group. Its ammonium salt formulation enhances solubility and foliar absorption .

Table 1: Key Chemical Properties

Toxicity and Environmental Impact

Aquatic Organisms

- This compound: The L-isomer exhibits 2–7× higher toxicity to aquatic plants (e.g., cyanobacteria IC₅₀ = 0.85 µg/L) compared to the racemic mixture . Degradates like 3-(hydroxymethylphosphinyl)propionic acid (MPPA) are less toxic but persist in soil .

- Glyphosate: Chronic exposure affects aquatic invertebrates (e.g., Daphnia magna NOEC = 3.0 mg/L) . Its metabolite AMPA is more persistent than parent compounds .

Table 2: Acute Toxicity Comparison (LC₅₀/EC₅₀)

| Organism | This compound (µg/L) | Glyphosate (mg/L) |

|---|---|---|

| Rainbow Trout | 320 | 55 |

| Daphnia magna | 120 | 3.8 |

| Green Algae | 0.85 (L-isomer) | 10.5 |

| Sources |

Mammalian Toxicity

- This compound causes neurotoxicity via glutamate receptor activation (convulsions in rodents at 1,500 mg/kg) . Chronic exposure shows reproductive effects at 30 mg/kg/day .

- Glyphosate is classified as "probably carcinogenic" (IARC Group 2A) .

Efficacy and Resistance

- Weed Control : this compound efficacy depends on application timing and weed height. For example, control of glyphosate-resistant giant ragweed (Ambrosia trifida) reaches 95% when this compound is mixed with dicamba . Antagonism with 2,4-D can occur but is mitigated by sequential applications .

Regulatory and Residue Considerations

Maximum Residue Limits (MRLs) :

Crop This compound (mg/kg) Glyphosate (mg/kg) Rice 0.9 0.1 Oats 0.03 20 Soybean 0.1 20 Sources The U.S. EPA identifies this compound as posing multi-generational risks in mammals but maintains registration with revised application guidelines .

Key Research Findings and Uncertainties

- Isomer-Specific Toxicity : The L-isomer’s higher toxicity raises concerns about enriched formulations, but data gaps exist for avian and terrestrial invertebrate toxicity .

- Environmental Fate: this compound is mobile in soil (log KFOC = 1.5–2.0) and prone to runoff, but degradates like MPPA show reduced bioactivity .

- Combination Therapies : Tank-mixing this compound with auxin herbicides (e.g., dicamba) enhances weed control but requires careful timing to avoid antagonism .

Biological Activity

Glufosinate is a broad-spectrum herbicide that acts primarily as a potent inhibitor of the enzyme glutamine synthetase (GS), which is crucial for amino acid metabolism and photorespiration in plants. This compound is widely used in agriculture, particularly in genetically modified crops that are engineered to resist its effects. Understanding the biological activity of this compound is essential for evaluating its efficacy, safety, and environmental impact.

Inhibition of Glutamine Synthetase

this compound inhibits GS, leading to the accumulation of ammonia and subsequent toxicity in plants. This inhibition disrupts nitrogen metabolism, resulting in reduced amino acid synthesis and impaired photosynthesis. The mechanism involves the conversion of glutamate to glutamine, which is essential for various metabolic processes. The inhibition leads to increased levels of reactive oxygen species (ROS) and lipid peroxidation, contributing to cellular damage and plant death .

Synergistic Effects with Other Herbicides

Recent studies have shown that this compound can enhance the effectiveness of other herbicides, particularly protoporphyrinogen oxidase (PPO) inhibitors. This synergistic effect is attributed to the diversion of glutamate towards chlorophyll biosynthesis pathways, increasing protochlorophyll accumulation and enhancing ROS production . The interaction between this compound and PPO inhibitors suggests potential applications in integrated weed management strategies.

Case Studies on Toxicity

This compound's toxicity has been documented in both agricultural settings and clinical cases. A retrospective study reported severe poisoning cases due to accidental ingestion of this compound ammonium, highlighting symptoms such as hyperammonemia and neurological manifestations including sixth cranial nerve palsy . These findings underscore the importance of handling this compound with caution.

Table 1: Summary of Clinical Cases Involving this compound

| Case Study | Patient Age | Symptoms | Treatment | Outcome |

|---|---|---|---|---|

| Case 1 | 61 | Hyperammonemia, low GCS | Charcoal hemoperfusion | Improved after 5 days |

| Case 2 | 34 | Apnea, mental deterioration | Intensive care | Full recovery |

Environmental Impact

This compound has been assessed for its environmental safety. Studies indicate that it poses low toxicity risks to birds and aquatic organisms when used according to guidelines . However, its impact on non-target species and potential for groundwater contamination remain areas of concern.

Resistance Mechanisms in Weeds

Research has identified mechanisms by which certain weed populations develop resistance to this compound. For instance, studies on goosegrass populations revealed that resistant biotypes exhibit higher GS activity compared to susceptible ones under this compound stress. This resilience is linked to enhanced nitrogen metabolism pathways involving glutamate dehydrogenase (GDH) and glutamate synthase (GOGAT) .

Table 2: Enzyme Activity in this compound-Susceptible vs. Resistant Goosegrass

| Biotype | GS Activity (U/g) at 36h | GOGAT Activity (U/g) at 60h | GDH Activity (U/g) at 36h |

|---|---|---|---|

| Susceptible (NX) | Low (20.00) | Significant decline (34.24) | Increased (127.74) |

| Resistant (CS) | High rebound (80.18) | Moderate decline (48.15) | Increased (163.75) |

| Resistant (AUS) | High rebound (96.01) | Moderate decline (22.47) | Increased (153.46) |

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms of glufosinate toxicity in plants, and how can these be experimentally validated?

this compound inhibits glutamine synthetase (GS), leading to ammonia accumulation and disruption of photosynthesis. To validate this, researchers can:

- Conduct in vitro enzyme inhibition assays using purified GS from target plants .

- Measure ammonia levels and chlorophyll degradation in treated plant tissues via spectrophotometry .

- Compare herbicidal efficacy between racemic this compound and its L-isomer, as the latter is more potent due to enantioselective activity .

Q. How should researchers standardize experimental designs for assessing this compound’s environmental persistence?

- Use controlled field trials with labeled this compound to track degradation rates via HPLC or LC-MS/MS .

- Monitor soil pH and microbial activity, as this compound’s degradation is pH-dependent and microbiota-mediated .

- Include racemic and L-isomer formulations to evaluate isomer-specific fate differences .

Advanced Research Questions

Q. How can contradictions in this compound’s acute vs. chronic toxicity data be resolved, particularly for non-target organisms?

- Mammals: Acute toxicity (LD₅₀) varies between isomers, but chronic reproductive effects are similar. Address discrepancies by standardizing exposure durations and isomer ratios in rodent models .

- Aquatic Plants: L-isomers show higher toxicity due to enriched herbicidal activity. Use enantiomer-specific dosing in algal bioassays (e.g., Lemna minor) to isolate isomer effects .

- Bees: Lack of chronic data for larval stages requires cross-generational studies with dietary exposure simulations .

Q. What methodological innovations improve the detection of this compound residues in complex matrices like soil or biological samples?

- Online SPE-LC-MS/MS: Automate sample cleanup and quantification with ligand-exchange solid-phase extraction (SPE) to reduce matrix interference .

- Derivatization Protocols: Use FMOC-Cl to enhance this compound’s chromatographic resolution and sensitivity in food/bee products .

- Multi-residue QuEChERS: Optimize extraction kits for simultaneous analysis of this compound, glyphosate, and AMPA in plant tissues .

Q. What experimental frameworks address uncertainties in this compound’s ecological risk assessment for avian species?

- Conduct acute oral and subacute dietary trials with L-isomer formulations in model birds (e.g., quail), ensuring exposure levels reflect field residues .

- Integrate population modeling to assess long-term impacts on avian reproduction and foraging behavior .

- Compare toxicity data across taxa to identify protective thresholds for regulatory bridging .

Q. Methodological Considerations

Q. How should researchers design multi-herbicide interaction studies involving this compound?

- Apply factorial designs (e.g., 3 × 5 factorial with randomized blocks) to test synergistic effects with glyphosate or flumioxazin .

- Use drift simulation techniques (e.g., 6.3–12.5% of field rates) to mimic real-world exposure scenarios .

- Measure weed suppression efficacy and non-target phytotoxicity via biomass quantification and chlorophyll fluorescence imaging .

Q. What strategies mitigate biases in this compound toxicity studies due to isomer ratio variability?

- Chemical Characterization: Verify isomer ratios in test formulations using chiral chromatography .

- Dose-Response Modeling: Normalize toxicity endpoints (e.g., EC₅₀) to active isomer concentrations .

- Meta-Analysis: Aggregate data from racemic and L-isomer studies to identify consistent trends across taxa .

Properties

IUPAC Name |

(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJOBQBIJHVGMQ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CP(=O)(CC[C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701339136 | |

| Record name | (R)-Glufosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73679-07-9, 51276-47-2 | |

| Record name | Glufosinate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073679079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Glufosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUFOSINATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M758GI0FEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.